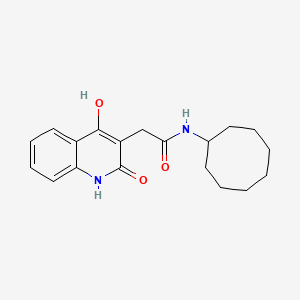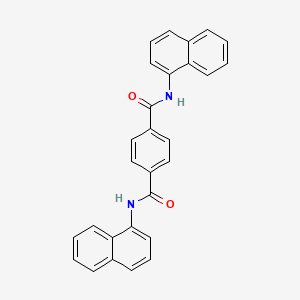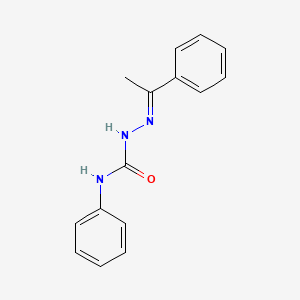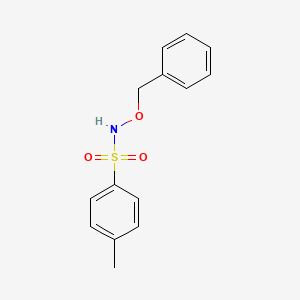![molecular formula C18H15N3O B15080630 N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)
N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthyl group and a pyridine ring, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide typically involves the condensation reaction between 1-naphthaldehyde and 2-pyridinecarbohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
作用機序
The mechanism of action of N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
類似化合物との比較
Similar Compounds
- N’-[(E)-1-(1-naphthyl)ethylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(E)-1-(1-naphthyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide is unique due to its specific combination of a naphthyl group and a pyridine ring, which imparts distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for further research and development.
特性
分子式 |
C18H15N3O |
|---|---|
分子量 |
289.3 g/mol |
IUPAC名 |
N-[(E)-1-naphthalen-1-ylethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H15N3O/c1-13(20-21-18(22)17-11-4-5-12-19-17)15-10-6-8-14-7-2-3-9-16(14)15/h2-12H,1H3,(H,21,22)/b20-13+ |
InChIキー |
XYUKSFYVBDBBHD-DEDYPNTBSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-1-phenyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}quinolin-2(1H)-one](/img/structure/B15080548.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)
![Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080626.png)


![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
